molecular formula C56H71N9O23S B1204384 Micafungin CAS No. 235114-32-6

Micafungin

Cat. No. B1204384
M. Wt: 1270.3 g/mol
InChI Key: PIEUQSKUWLMALL-YABMTYFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micafungin is an echinocandin antifungal drug that plays a significant role in the treatment and prophylaxis of fungal infections. It operates by inhibiting the synthesis of 1,3-β-D glucans in the fungal cell wall, which are essential components for fungal cell integrity. This mechanism makes it particularly effective against Candida spp., including azole-resistant strains, and Aspergillus species, among other clinically important molds. Micafungin is administered intravenously, showcasing a favorable safety and tolerability profile, with minimal drug interactions, making it a crucial agent in the management of invasive fungal infections (Bormann & Morrison, 2009), (Riddell & Kauffman, 2009).

Scientific Research Applications

Pharmacological Profile and Clinical Efficacy

Micafungin is recognized for its potent antifungal activity, especially against Candida and Aspergillus species. It inhibits the production of β-1,3-glucan, a crucial component of the fungal cell wall, resulting in reduced toxicity to mammalian cells. This characteristic is maintained against polyene and azole-resistant isolates. Clinical studies have demonstrated the efficacy of micafungin in treating invasive candidiasis and aspergillosis, with favorable safety profiles compared to other antifungals like azoles and amphotericin B formulations (Wiederhold, Cota, & Frei, 2009).

Antifungal Activity and Resistance Surveillance

Micafungin has undergone extensive evaluation for its antifungal activity against invasive Candida species. A global survey analyzing micafungin's in vitro activity against clinical isolates of Candida from multiple centers worldwide confirmed its potent and consistent efficacy across various regions. This includes activity against strains resistant to other antifungals (Pfaller et al., 2006).

Application in Pediatric and Special Populations

The pharmacokinetics and dosing of micafungin have been studied in various populations, including neonates, infants, and children. These studies help determine the appropriate dosages for effective treatment in these specific groups, accounting for differences in drug clearance and distribution compared to adults (Hope, Smith, Arrieta, Buell, Roy, Kaibara, Walsh, Cohen-Wolkowiez, & Benjamin, 2010).

Combination Therapies and Enhanced Efficacy

Research has explored the potential of combining micafungin with other antifungal agents to enhance its efficacy. Studies indicate that certain drug combinations can potentially yield synergistic effects, offering a strategic advantage in treating fungal infections, especially in critically ill patients (Zhou, Ma, Fang, gerile, Jaiseng, Yamada, & Kuno, 2013).

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of micafungin, including its absorption, distribution, metabolism, and excretion, is crucial for optimizing its clinical use. Studies have detailed its interactions with other drugs, providing insights into safe and effective use, especially in patients with comorbidities requiring multiple medications (Hope, Howard, & Felton, 2012).

Safety And Hazards

Micafungin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEUQSKUWLMALL-YABMTYFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H71N9O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Micafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble as sodium salt (> 200mg/mL), 2.18e-01 g/L
Record name Micafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01141
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Record name Micafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Micafungin inhibits the synthesis of beta-1,3-D-glucan, an essential component of fungal cell walls which is not present in mammalian cells. It does this by inhibiting beta-1,3-D-glucan synthase.
Record name Micafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Micafungin

CAS RN

235114-32-6, 168110-44-9
Record name Micafungin [INN]
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Record name Micafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Micafungin
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Record name MICAFUNGIN
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Record name Micafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,900
Citations
B Jarvis, DP Figgitt, LJ Scott - Drugs, 2004 - Springer
… infusion-related with micafungin 12.5–900 mg/day; no histamine-like reactions occurred. Micafungin was as well tolerated as fluconazole, with numerically fewer micafungin recipients …
Number of citations: 99 link.springer.com
PL Carver - Annals of Pharmacotherapy, 2004 - journals.sagepub.com
… II and III clinical trials, were evaluated to summarize the clinical efficacy and safety of micafungin. All published and unpublished trials and abstracts citing micafungin were selected. …
Number of citations: 72 journals.sagepub.com
PH Chandrasekar, JD Sobel - Clinical infectious diseases, 2006 - academic.oup.com
… Micafungin has no in vitro activity against basidiomycetous yeasts, Cryptococcus … these agents, micafungin was not fungicidal against Aspergillus species. Micafungin has demonstrated …
Number of citations: 319 academic.oup.com
CD Pfeiffer, G Garcia-Effron, AK Zaas… - Journal of clinical …, 2010 - Am Soc Microbiol
… IC on micafungin treatment occurred predominantly in severely immunosuppressed patients with heavy prior micafungin … parapsilosis with elevated micafungin MICs. MIC testing with …
Number of citations: 236 journals.asm.org
RE Wasmann, EW Muilwijk, DM Burger… - Clinical …, 2018 - Springer
Micafungin is a selective inhibitor of the synthesis of fungal 1,3-β-d-glucan, an essential component of the fungal cell wall. It is available as a powder for infusion only and is registered …
Number of citations: 77 link.springer.com
EJ Ernst, EE Roling, CR Petzold, DJ Keele… - Antimicrobial agents …, 2002 - Am Soc Microbiol
… Micafungin has inhibitory activity against β-1,3-glucan … of micafungin using microdilution methods and the pharmacodynamic characteristics using time-kill methods. Since micafungin is …
Number of citations: 198 journals.asm.org
Y Higashiyama, S Kohno - Expert Review of Anti-infective Therapy, 2004 - Taylor & Francis
… Micafungin is quite useful in the treatment of deep mycoses. In clinical studies in Japan, micafungin was … Micafungin is expected to increase the efficacy rate of treatment in patients with …
Number of citations: 47 www.tandfonline.com
K Matsue, H Uryu, M Koseki, N Asada… - Clinical infectious …, 2006 - academic.oup.com
… Micafungin is a newly approved antifungal agent in the echinocandin … of micafungin. No cases of trichosporonosis had been seen in the 2 years prior to January 2003, when micafungin …
Number of citations: 192 academic.oup.com
ER Kuse, P Chetchotisakd, CA da Cunha, M Ruhnke… - The Lancet, 2007 - thelancet.com
… Our aim was to compare micafungin with liposomal amphotericin B for … micafungin; 267 were randomly assigned to receive liposomal amphotericin B. 202 individuals in the micafungin …
Number of citations: 834 www.thelancet.com
PG Pappas, CMF Rotstein, RF Betts… - Clinical infectious …, 2007 - academic.oup.com
… to the micafungin 100 mg group, 199 to the micafungin 150 mg … in the micafungin 100 mg group, 71.4% in the micafungin 150 mg … was 2 days in the micafungin 100 mg group and the …
Number of citations: 733 academic.oup.com

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